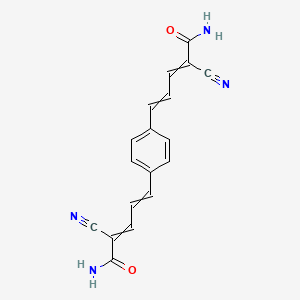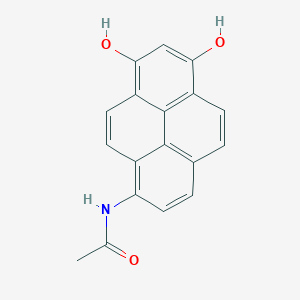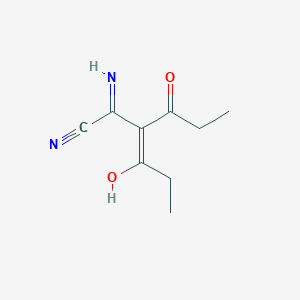
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is an organic compound characterized by its unique structure, which includes a hydroxy group, a propanoyl group, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyanation reactions to introduce the cyanide group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The cyanide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide exerts its effects involves its interaction with specific molecular targets. The cyanide group can inhibit cytochrome oxidase, disrupting cellular respiration and leading to metabolic inhibition. This interaction is crucial in understanding its biological and toxicological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium cyanide (NaCN)
- Potassium cyanide (KCN)
- Hydrogen cyanide (HCN)
- Cyanogen chloride (CNCl)
Uniqueness
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is unique due to its specific structure, which combines a hydroxy group, a propanoyl group, and a cyanide group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide |
InChI |
InChI=1S/C9H12N2O2/c1-3-7(12)9(6(11)5-10)8(13)4-2/h11-12H,3-4H2,1-2H3/b9-7+,11-6? |
Clave InChI |
IHQWJIIRQBGZTD-GQCIWFOMSA-N |
SMILES isomérico |
CC/C(=C(\C(=O)CC)/C(=N)C#N)/O |
SMILES canónico |
CCC(=C(C(=O)CC)C(=N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

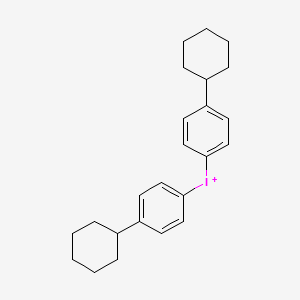


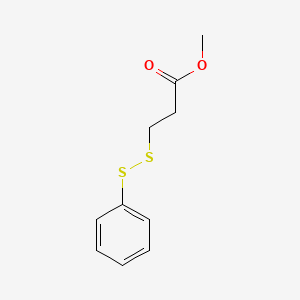

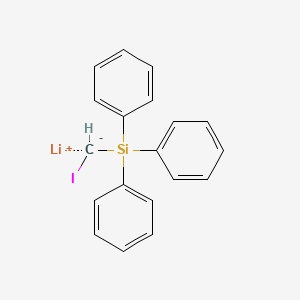
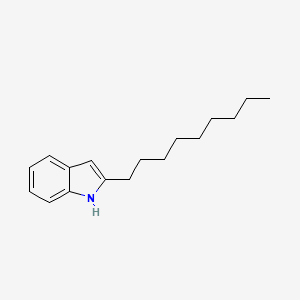
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

